4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl 3-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl 3-fluorobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, trifluoromethyl, cyano, methoxy, and fluorobenzoate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl 3-fluorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 2-chloro-5-(trifluoromethyl)aniline, which is then reacted with various reagents to introduce the cyano and oxopropenyl groups. The final step involves the esterification of the intermediate with 3-fluorobenzoic acid under specific conditions such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure precision and efficiency. The process may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to obtain the desired product with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl 3-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions may vary, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl 3-fluorobenzoate has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl 3-fluorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl benzoate
- 4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl 4-fluorobenzoate
Uniqueness
The uniqueness of 4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl 3-fluorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and research studies.
Properties
Molecular Formula |
C25H15ClF4N2O4 |
---|---|
Molecular Weight |
518.8 g/mol |
IUPAC Name |
[4-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C25H15ClF4N2O4/c1-35-22-10-14(5-8-21(22)36-24(34)15-3-2-4-18(27)11-15)9-16(13-31)23(33)32-20-12-17(25(28,29)30)6-7-19(20)26/h2-12H,1H3,(H,32,33)/b16-9+ |
InChI Key |
YYFGLKZHZSRNOA-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.